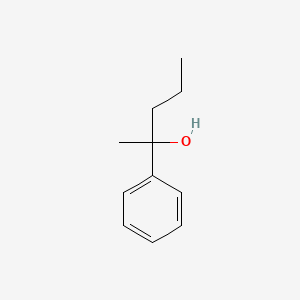
2-Phenyl-2-pentanol
Overview
Description
2-Phenyl-2-pentanol is a chemical compound with the molecular formula C11H16O . It has an average mass of 164.244 Da and a monoisotopic mass of 164.120117 Da .
Synthesis Analysis
This compound can be synthesized from 2-Phenyl-4-penten-2-ol . The reaction involves the use of palladium diacetate and 4,4,5,5-tetramethyl-[1,3,2]-dioxaboralane in dichloromethane at 25°C for 12 hours . The reaction yields this compound in 88% yield .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
Grignard reagents (RMgX), prepared by the reaction of organohalides with magnesium, react with carbonyl compounds to yield alcohols . This reaction involves the addition of a carbanion nucleophile (R: −+ MgX) to the carbonyl compound .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 216.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 47.8±3.0 kJ/mol and a flash point of 96.6±8.9 °C . The index of refraction is 1.509 .Scientific Research Applications
1. Plant Immunity Enhancement
Gaseous 3-pentanol, which is structurally similar to 2-phenyl-2-pentanol, has been found to enhance plant immunity against bacterial pathogens. In a study by Song, Choi, and Ryu (2015), it was demonstrated that exposure to 3-pentanol triggered an immune response in Arabidopsis seedlings against the pathogen Pseudomonas syringae. This finding suggests that compounds like this compound could potentially be used for boosting plant defense mechanisms (Song, Choi, & Ryu, 2015).
2. Kinetic Modeling in Drug Synthesis
In the synthesis of potential anti-Alzheimer’s drugs, the kinetic resolution of isomers like (R,S)-2-pentanol plays a crucial role. Sontakke and Yadav (2011) investigated the enantioselective resolution of (R,S)-2-pentanol, an important step in producing chiral intermediates for these drugs. Their findings underscore the relevance of pentanol derivatives in pharmaceutical manufacturing (Sontakke & Yadav, 2011).
3. Microbial Synthesis of Isomers
Cann and Liao (2009) explored the synthesis of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, via microbial fermentation. This research demonstrates the potential of microbial engineering in producing valuable chemical compounds like this compound for applications in biofuels and industrial chemicals (Cann & Liao, 2009).
4. Oxidation Processes in Chemistry
The oxidation of pentanol isomers, including this compound, is a significant reaction in organic chemistry. Sar et al. (2016) examined the oxidation of isomeric pentanols and found that this process could have applications in the synthesis of carbonyl compounds, which are important in various chemical industries (Sar et al., 2016).
5. Conformational Analysis of Molecules
The conformation of molecules similar to this compound has been studied to understand the interactions between different groups within a molecule. Kodama et al. (1979) investigated the conformations of diastereoisomeric pairs of 2,2-dimethyl-4-phenyl-3-pentanols, which sheds light on the structural dynamics of similar compounds (Kodama et al., 1979).
Mechanism of Action
Target of Action
2-Phenyl-2-pentanol, also known as 2-phenylpentan-2-ol, is a type of alcohol . The primary targets of alcohols are typically proteins and enzymes within the body.
Mode of Action
It can be inferred from its structure that it may interact with its targets through hydrogen bonding, given the presence of the hydroxyl (-oh) group
Biochemical Pathways
It’s known that alcohols can be metabolized in the liver through oxidation, primarily involving the enzymes alcohol dehydrogenase and aldehyde dehydrogenase . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
Based on its structure, it can be inferred that it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with this compound, and the temperature .
Safety and Hazards
properties
IUPAC Name |
2-phenylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-9-11(2,12)10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQOTTAEVBHNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4383-18-0 | |
| Record name | 2-Phenyl-2-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4383-18-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-PHENYL-PENTAN-2-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



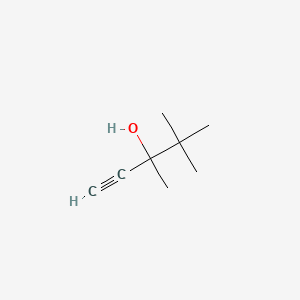

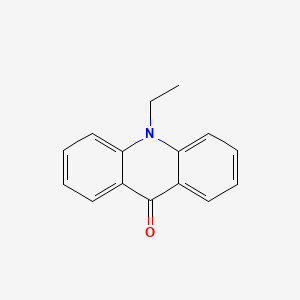
![Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B1597331.png)
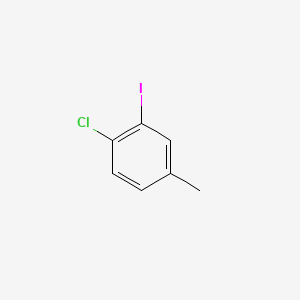
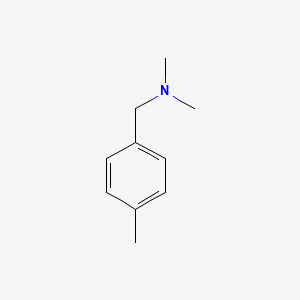
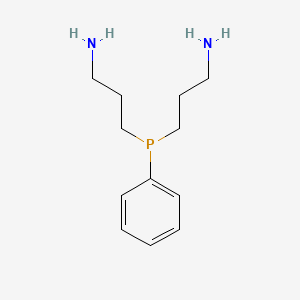
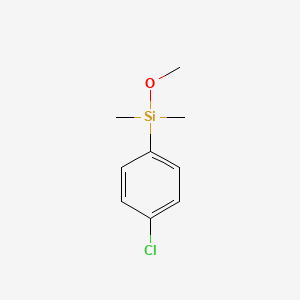
![1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid](/img/structure/B1597344.png)
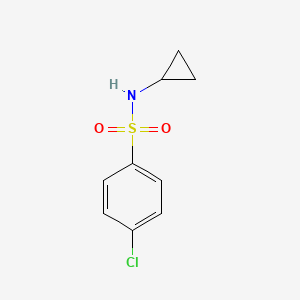

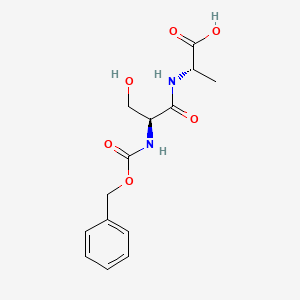
![Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione](/img/structure/B1597349.png)
![Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B1597350.png)